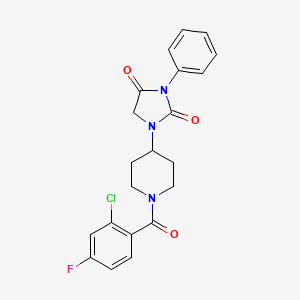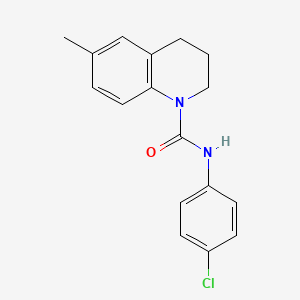
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is commonly referred to as '4-Cl-MQCA'.
科学的研究の応用
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides derived from this compound has been investigated. These derivatives were found to possess certain anti-tobacco mosaic virus (TMV) activity . The antiviral potential of these molecules makes them relevant for further exploration in virology research.
Medicinal Chemistry
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have revolutionized medicine. While the specific pharmacological properties of this compound need further study, its structural features suggest potential applications in drug design and development . Researchers may explore its interactions with biological targets and evaluate its therapeutic effects.
Antifungal Properties
Sulfonamide derivatives have been reported to exhibit antifungal activity . Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for developing antifungal agents.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties, making them relevant for agricultural applications . While more research is needed, exploring the effects of this compound on plant growth and weed control could be beneficial.
Anticonvulsant Potential
1,3,4-Thiadiazoles, including related derivatives, have shown anticonvulsant properties . Investigating whether this compound exhibits similar effects could contribute to the development of antiepileptic drugs.
Antibacterial and Antibiofilm Activity
Although not directly studied for this compound, related nicotinamide derivatives have been investigated for antibacterial and antibiofilm properties . Considering the structural similarities, researchers might explore the potential of this compound in combating bacterial infections and biofilm formation.
作用機序
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target botrytis cinerea and alternaria alternata .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, act as quinone outside inhibitors (qoi), inhibiting mitochondrial respiration .
Biochemical Pathways
Similar compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Similar compounds like pyraclostrobin have been shown to cause some degree of reproductive and developmental failure in mammals .
特性
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASNRFEGGZLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

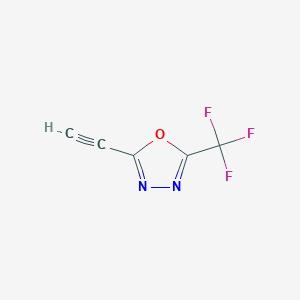
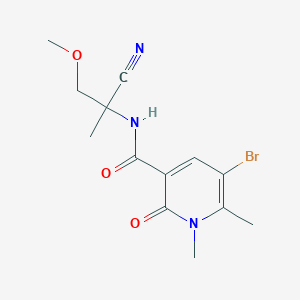
![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)

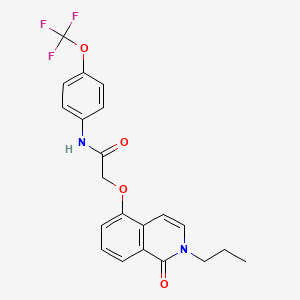

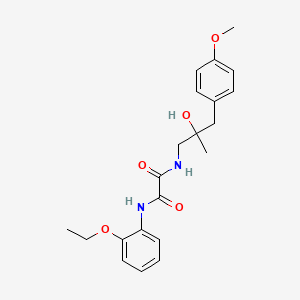
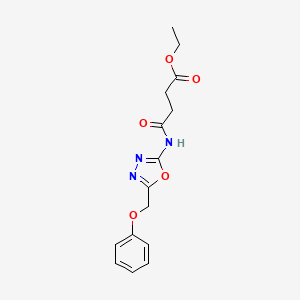
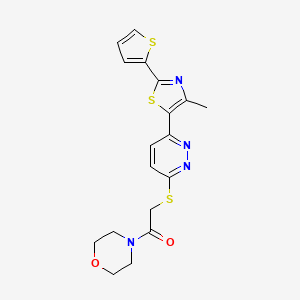
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
